molecular formula C11H11NO2 B1437818 7-ethyl-1H-indole-3-carboxylic acid CAS No. 948581-62-2

7-ethyl-1H-indole-3-carboxylic acid

Cat. No.: B1437818
CAS No.: 948581-62-2
M. Wt: 189.21 g/mol
InChI Key: YMTWREQDWBJODW-UHFFFAOYSA-N
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Description

7-Ethyl-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by an indole ring substituted with an ethyl group at the 7th position and a carboxylic acid group at the 3rd position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

7-ethyl-1H-indole-3-carboxylic acid plays a crucial role in biochemical reactions due to its indole nucleus, which is known for its ability to interact with various biomolecules. This compound can bind to multiple receptors with high affinity, making it a valuable molecule for developing new therapeutic agents . It interacts with enzymes such as monoamine oxidases, which are involved in the deamination of tryptamine, a process highly expressed in the colonic epithelium and liver . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function and stability .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells . They also possess anti-inflammatory and analgesic activities, which can impact cellular processes related to inflammation and pain response . Furthermore, this compound can affect the production of interleukin-22 in intestinal immune cells, facilitating mucosal reactivity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can act as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . It also binds to enzymes such as monoamine oxidases, influencing their activity and leading to the deamination of tryptamine . Additionally, this compound can inhibit or activate specific enzymes, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on the experimental conditions . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including apoptosis and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and metabolite levels, impacting cellular processes such as energy production and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake and distribution within cells . Once inside the cells, it can interact with binding proteins that influence its localization and accumulation, affecting its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-1H-indole-3-carboxylic acid typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method involves the reaction of indole-3-carboxaldehyde with ethyl iodide under basic conditions to introduce the ethyl group at the 7th position.

Industrial Production Methods: Industrial production of indole derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes. Catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are commonly used in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the indole ring positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Friedel-Crafts acylation for introducing acyl groups.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Ethyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.

    7-Methyl-1H-indole-3-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.

Uniqueness: 7-Ethyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 7th position can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

7-ethyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-9(11(13)14)6-12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTWREQDWBJODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651379
Record name 7-Ethyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948581-62-2
Record name 7-Ethyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.0 g of 7-ethylindole in 25 mL of DMF, 3.5 mL of trifluoroacetic anhydride was added under ice cooling and the resulting mixture was stirred at room temperature for 3 hours. To the solution, 100 mL of water was added, and the precipitated solid was collected by filtration. The solid thus obtained was suspended in 100 mL of 5 M aqueous sodium hydroxide solution and the resulting suspension was stirred at 100° C. for 5 hours. After the solution was allowed to cool, it was washed twice with 30 mL of 1,2-dichloroethane. Concentrated hydrochloric acid was added to the aqueous layer to adjust the pH to pH2 and the precipitated solid was collected by filtration and washed with ether to obtain 3.14 g of 7-ethylindole-3-carboxylic acid as a beige solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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